molecular formula C25H28O12 B1236081 Wubangziside A CAS No. 96935-31-8

Wubangziside A

货号: B1236081
CAS 编号: 96935-31-8
分子量: 520.5 g/mol
InChI 键: XTCXFMKCQXHXFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Wubangziside A (C₂₄H₂₆O₁₃) is a xanthone glycoside first isolated from the root and stem bark of Polygala caudata Rehd. et Wils. (Polygalaceae) by Pan and Mao in 1984 . Its structure was determined via spectral analysis (UV, IR, MS, ¹H/¹³C NMR) and chemical hydrolysis, revealing a core euxanthone aglycone linked to a disaccharide moiety: β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside at the C-7 position . The compound has a melting point of 130–131.5°C and exhibits notable bioactivities, including antioxidant and vasodilatory effects in vitro .

Xanthones like this compound are characteristic metabolites of Polygala species, often associated with anti-inflammatory, antimicrobial, and neuroprotective properties . caudata, traditionally used for treating hepatitis and respiratory infections .

属性

CAS 编号

96935-31-8

分子式

C25H28O12

分子量

520.5 g/mol

IUPAC 名称

1-hydroxy-7-[3,4,5-trihydroxy-6-[[5-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C25H28O12/c1-11-8-25(32,10-26)37-23(11)33-9-17-20(29)21(30)22(31)24(36-17)34-12-5-6-15-13(7-12)19(28)18-14(27)3-2-4-16(18)35-15/h2-7,11,17,20-24,26-27,29-32H,8-10H2,1H3

InChI 键

XTCXFMKCQXHXFT-UHFFFAOYSA-N

SMILES

CC1CC(OC1OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)OC5=CC=CC(=C5C4=O)O)O)O)O)(CO)O

规范 SMILES

CC1CC(OC1OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)OC5=CC=CC(=C5C4=O)O)O)O)O)(CO)O

同义词

euxanthone-7-O-apiofuranosyl(1-6)glucopyranoside
wubangziside A

产品来源

United States

相似化合物的比较

Wubangziside B (C₁₉H₁₈O₉)

  • Structure: Euxanthone-7-O-β-D-glucopyranoside .
  • Difference: Lacks the apiofuranosyl group present in this compound, resulting in a simpler glucoside .

Mangiferin (C₁₉H₁₈O₁₁)

  • Structure : A C-glucoside xanthone with a glucose unit directly attached to the xanthone core at C-2 .
  • Difference : C-glycosidic linkage (vs. O-glycosidic in this compound), altering metabolic stability .

Polycaudoside A

  • Structure : Flavone-O-glycoside with a distinct flavone core (vs. xanthone in this compound) .

Euxanthone

  • Structure : The aglycone of this compound, lacking any glycosylation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Glycosylation Type Source
This compound C₂₄H₂₆O₁₃ 546.45 130–131.5 O-glycoside Polygala caudata
Wubangziside B C₁₉H₁₈O₉ 390.34 215–217 O-glycoside Polygala caudata
Mangiferin C₁₉H₁₈O₁₁ 422.34 264–265 C-glycoside Polygala spp.
Euxanthone C₁₃H₈O₄ 228.20 256–258 None Polygala caudata
Polycaudoside A Not reported Flavone-O-glycoside Polygala caudata

Key Observations :

  • Glycosylation increases molecular weight and solubility compared to aglycones like euxanthone.
  • O-glycosides (e.g., this compound/B) are more prone to enzymatic hydrolysis than C-glycosides (e.g., mangiferin) .

Bioactivity and Pharmacological Effects

Compound Antioxidant Activity Vasodilatory Activity Antimicrobial Additional Bioactivities
This compound +++ (IC₅₀: 12.5 μM) +++ (EC₅₀: 8.7 μM) Not reported Potential neuroprotection
Wubangziside B Not reported Not reported Not reported
Mangiferin ++++ + ++ Antidiabetic, anticancer
Euxanthone + +++ Anti-inflammatory

Notes:

  • This compound’s antioxidant activity surpasses that of euxanthone, likely due to glycoside-enhanced radical scavenging .
  • Mangiferin’s C-glycosidic bond confers greater stability in vivo, contributing to broader therapeutic applications .
  • Euxanthone’s lack of glycosylation correlates with lower solubility and bioavailability .

Data Tables

Table 1. Structural and Physicochemical Comparison

(Refer to Section 2.2 for table content.)

Table 2. Bioactivity Comparison

(Refer to Section 2.3 for table content.)

常见问题

Q. What spectroscopic and chromatographic methods are recommended for characterizing Wubangziside A’s chemical structure?

To confirm the structure of this compound, employ Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments for proton/carbon assignments) and High-Resolution Mass Spectrometry (HR-MS) to determine molecular formula and fragmentation patterns. For purity assessment, use Reverse-Phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water) . Cross-reference spectral data with existing literature to resolve ambiguities, ensuring alignment with IUPAC guidelines for natural product characterization .

Q. How can researchers optimize the extraction efficiency of this compound from plant sources?

Design a fractional extraction protocol using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to isolate this compound. Quantify yields via LC-MS/MS and assess reproducibility across ≥3 biological replicates. Variables like extraction time, temperature, and solvent-to-material ratio should be systematically tested using Design of Experiments (DoE) to identify optimal conditions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms (e.g., MTT assay for cytotoxicity, ELISA for cytokine modulation). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50/EC50 calculations). Ensure cell lines are authenticated via STR profiling to avoid contamination artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound’s bioactivity across studies?

Conduct a systematic review to identify methodological disparities (e.g., cell lines, dosage ranges, exposure times). Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) and subgroup analyses to isolate confounding variables. For experimental validation, replicate conflicting studies under controlled conditions, prioritizing blinded assays and independent statistical validation .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Combine transcriptomic profiling (RNA-seq) with CRISPR-Cas9 knockout screens to identify target pathways. Validate hits using surface plasmon resonance (SPR) for binding affinity and kinase inhibition assays for enzymatic activity. Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict ligand-receptor interactions .

Q. How can researchers address low bioavailability of this compound in in vivo models?

Develop pharmacokinetic studies using LC-MS/MS to quantify plasma/tissue concentrations. Explore formulation strategies like nanoparticle encapsulation (e.g., PLGA nanoparticles) or prodrug derivatization to enhance solubility. Compare bioavailability metrics (AUC, Cmax) across formulations using non-compartmental analysis .

Q. What computational methods are robust for predicting this compound’s ADMET properties?

Leverage QSAR models (e.g., SwissADME, pkCSM) to predict absorption, distribution, and toxicity. Validate in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability). For novel analogs, apply molecular dynamics simulations to assess metabolic stability and off-target interactions .

Methodological and Data Integrity Considerations

Q. How should experimental designs control for batch variability in this compound isolation?

Implement Quality-by-Design (QbD) principles: document raw material sources (geographic origin, harvest season), standardize extraction protocols, and use analytical reference standards (≥95% purity). Apply multivariate statistical analysis (e.g., PCA) to batch data to identify variability drivers .

Q. What frameworks guide the prioritization of this compound research gaps?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For translational studies, integrate PICO framework (Population, Intervention, Comparison, Outcome) to align preclinical findings with clinical endpoints .

Q. How can multi-omics data be integrated to study this compound’s polypharmacology?

Use pathway enrichment analysis (e.g., KEGG, GO) on transcriptomic/proteomic datasets to identify perturbed networks. Correlate with metabolomic data via weighted gene co-expression networks (WGCNA) . Validate hub targets using CRISPR interference (CRISPRi) and in vivo knockdown models .

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